molecular formula C8H12Si B1630868 1-Trimethylsilyl-1,4-pentadiyne CAS No. 71789-10-1

1-Trimethylsilyl-1,4-pentadiyne

Cat. No.: B1630868
CAS No.: 71789-10-1
M. Wt: 136.27 g/mol
InChI Key: JKYMNPFNLMDSFG-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-1,4-pentadiyne is an organosilicon compound with the molecular formula C8H12Si and a molecular weight of 136.27 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a pentadiyne backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

1-Trimethylsilyl-1,4-pentadiyne can be synthesized through the reaction of trimethylated silyl anion with penta-1,4-diyne . The reaction typically involves the use of a strong base to deprotonate the trimethylsilyl group, followed by nucleophilic attack on the penta-1,4-diyne. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.

Chemical Reactions Analysis

1-Trimethylsilyl-1,4-pentadiyne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, depending on the reagents and conditions used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Trimethylsilyl-1,4-pentadiyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-1,4-pentadiyne involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pentadiyne backbone. The trimethylsilyl group can stabilize reactive intermediates, while the pentadiyne backbone provides a versatile platform for further functionalization. Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.

Comparison with Similar Compounds

1-Trimethylsilyl-1,4-pentadiyne can be compared with other similar compounds, such as:

    1-Trimethylsilyl-1,3-butadiene: This compound has a similar structure but with a different arrangement of double and triple bonds.

    1-Trimethylsilyl-1,5-hexadiyne: This compound has a longer carbon chain, which can affect its reactivity and applications.

    Uniqueness: The unique combination of the trimethylsilyl group and the pentadiyne backbone in this compound provides distinct reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

trimethyl(penta-1,4-diynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYMNPFNLMDSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222003
Record name 1-Trimethylsilyl-1,4-pentadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71789-10-1
Record name 1-Trimethylsilyl-1,4-pentadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071789101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Trimethylsilyl-1,4-pentadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl(penta-1,4-diyn-1-yl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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